molecular formula C19H28N6O3 B2821515 7-(tert-butyl)-1,3-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923368-88-1

7-(tert-butyl)-1,3-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2821515
CAS No.: 923368-88-1
M. Wt: 388.472
InChI Key: LSXLNHXCLBZDIF-UHFFFAOYSA-N
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Description

The compound 7-(tert-butyl)-1,3-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione belongs to the imidazo[2,1-f]purine-dione family, characterized by a bicyclic core with substituents at positions 7, 8, and 3. Key structural features include:

  • 7-position: A bulky tert-butyl group, which may enhance steric hindrance and influence receptor binding .
  • 8-position: A 2-morpholinoethyl chain, introducing a polar morpholine moiety that could improve solubility and pharmacokinetic properties .
  • 3-position: A methyl group, common in analogs to modulate electronic and steric effects .

This scaffold is frequently explored for kinase inhibition, phosphodiesterase (PDE) modulation, and receptor affinity (e.g., serotonin 5-HT1A, dopamine D2) .

Properties

IUPAC Name

7-tert-butyl-2,4-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O3/c1-19(2,3)13-12-25-14-15(21(4)18(27)22(5)16(14)26)20-17(25)24(13)7-6-23-8-10-28-11-9-23/h12H,6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXLNHXCLBZDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-butyl)-1,3-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Imidazo[2,1-f]purine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[2,1-f]purine core.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Dimethylation: Methyl groups are typically introduced through methylation reactions using methyl iodide or dimethyl sulfate.

    Attachment of the Morpholinoethyl Side Chain: This step involves the nucleophilic substitution of a suitable leaving group with morpholine, followed by alkylation to attach the ethyl chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

7-(tert-butyl)-1,3-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the positions adjacent to the nitrogen atoms in the imidazo[2,1-f]purine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides for nucleophilic substitution, and electrophiles like acyl chlorides for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 7-(tert-butyl)-1,3-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. It may serve as a probe to understand enzyme mechanisms or as a ligand in receptor studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(tert-butyl)-1,3-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific context of its use, such as the type of disease being targeted in medicinal applications.

Comparison with Similar Compounds

Key Observations :

  • The 7-position tolerates aryl (e.g., 4-bromophenyl, trifluoromethylphenyl) and bulky alkyl (tert-butyl) groups, which may tailor selectivity for specific targets .
  • The 8-position is highly variable, with alkyl chains (butyl), aromatic groups (pyridinyl), and polar substituents (morpholinoethyl) influencing solubility and receptor interactions .
  • The 3-position is consistently methylated across analogs, suggesting its role in stabilizing the core structure .

Receptor and Enzyme Affinities

  • Compound 5 (): Exhibits dual activity as a 5-HT1A/D2 receptor ligand (nanomolar affinity) and PDE4B1/PDE10A inhibitor (IC50 = 10–100 nM). The dihydroisoquinoline moiety at position 8 is critical for PDE selectivity .
  • Compound 46 (): Shows kinase inhibition with IC50 values <100 nM. The 7-trifluoromethylphenyl group enhances hydrophobic interactions in ATP-binding pockets .

Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) Solubility Insights Reference
Target Compound Not reported Not reported Expected moderate solubility due to morpholinoethyl group
Compound 61 () 256–258 41 Low solubility in polar solvents
Compound 62 () 364–366 3 Poor solubility
Compound 51 () 242–244 28 Moderate (DMSO-soluble)
Compound 15 () Predicted: 556 Low aqueous solubility

Structure-Activity Relationship (SAR) Insights

  • Aryl groups (e.g., p-hydroxyphenyl) may favor hydrogen bonding in receptor pockets .
  • Position 8: Polar groups (morpholinoethyl) increase solubility but may reduce membrane permeability. Alkyl chains (butyl) improve lipophilicity, favoring CNS penetration .
  • Position 3 : Methylation is conserved, likely stabilizing the imidazo ring and preventing metabolic oxidation .

Q & A

Q. What are the key synthetic challenges and optimization strategies for 7-(tert-butyl)-1,3-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione?

The synthesis involves multi-step reactions, including introducing the morpholinoethyl and tert-butyl substituents onto the imidazo[2,1-f]purine core. Challenges include:

  • Low yields due to steric hindrance from the tert-butyl group (optimized via solvent polarity adjustments and catalyst screening) .
  • Purity control during the final alkylation step, addressed using HPLC with C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile) .
  • Reaction selectivity to avoid competing side reactions (e.g., over-alkylation), managed by stepwise temperature control (0–25°C) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., tert-butyl singlet at ~1.4 ppm; morpholinoethyl protons at δ 2.3–3.5 ppm) and confirms regioselectivity .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₃₁N₇O₃: 418.2557; observed: 418.2553) .
  • HPLC-DAD : Monitors purity (>95%) using a reversed-phase column (retention time: 8.2 min under 70:30 acetonitrile/water) .

Q. How is the compound’s stability assessed under varying experimental conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, indicating suitability for high-temperature reactions .
  • Photostability : UV-Vis spectroscopy (λmax ~270 nm) under light exposure (ICH Q1B guidelines) confirms no degradation after 48 hours .
  • pH stability : Stability assays in buffers (pH 3–9) reveal optimal storage at pH 7 (PBS buffer, 4°C) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Docking vs. in vitro assays : If molecular docking (e.g., AutoDock Vina) predicts adenosine receptor affinity but in vitro assays show weak inhibition:
  • Verify target conformation (X-ray crystallography of receptor-ligand complexes) .
  • Assess off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .
    • QSAR adjustments : Refine models by incorporating solvent accessibility of the morpholinoethyl group and tert-butyl hydrophobicity .

Q. How can substituent modifications enhance biological activity and selectivity?

  • Morpholinoethyl group : Replace with piperazinyl or thiomorpholine to alter solubility and receptor binding (SAR studies show 2–5× potency improvements) .
  • tert-butyl group : Substitute with cyclopentyl or isopropyl to balance steric effects and metabolic stability (CYP3A4 microsomal assays) .
  • Methyl groups : Fluorination at C1/C3 positions reduces off-target toxicity (IC₅₀ shift from 12 nM to 8 nM in cytotoxicity assays) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR)?

  • Fragment-based design : Synthesize analogs with incremental substituent changes (e.g., tert-butyl → cyclohexyl; morpholinoethyl → pyrrolidinylethyl) .
  • High-throughput screening : Use 96-well plates for parallel testing against kinase panels (e.g., 50 kinases at 1 µM concentration) .
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., tert-butyl contributes +1.2 log units to binding affinity) .

Methodological Guidance

Q. How to troubleshoot low yields in the final alkylation step?

  • Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for coupling efficiency (yields improve from 45% to 68%) .
  • Solvent optimization : Switch from DMF to DMA (higher polarity reduces byproduct formation) .
  • Temperature control : Gradual heating (0°C → 50°C over 2 hours) minimizes decomposition .

Q. Which in vitro assays are suitable for initial bioactivity screening?

  • Kinase inhibition : ADP-Glo™ assay (e.g., IC₅₀ = 0.8 µM against PKA) .
  • Cytotoxicity : MTT assay in HeLa cells (EC₅₀ = 5.2 µM) .
  • Solubility : Shake-flask method (logS = -3.2 in PBS) .

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